d7-N3-Avt d7-N3-Avt
Brand Name: Vulcanchem
CAS No.: 109064-94-0
VCID: VC20792211
InChI: InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62)
SMILES: C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Molecular Formula: C54H72N18O13S2
Molecular Weight: 1245.4 g/mol

d7-N3-Avt

CAS No.: 109064-94-0

Cat. No.: VC20792211

Molecular Formula: C54H72N18O13S2

Molecular Weight: 1245.4 g/mol

* For research use only. Not for human or veterinary use.

d7-N3-Avt - 109064-94-0

Specification

CAS No. 109064-94-0
Molecular Formula C54H72N18O13S2
Molecular Weight 1245.4 g/mol
IUPAC Name 7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62)
Standard InChI Key UKZSKISVPBZZOE-UHFFFAOYSA-N
Isomeric SMILES C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N
SMILES C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Canonical SMILES C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator